molecular formula C4H5IN2 B1590837 3-Iodo-5-methyl-1H-pyrazole CAS No. 93233-21-7

3-Iodo-5-methyl-1H-pyrazole

Cat. No.: B1590837
CAS No.: 93233-21-7
M. Wt: 208 g/mol
InChI Key: SOPCMQAOTNXTBK-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of an iodine atom at the third position and a methyl group at the fifth position makes this compound unique. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex molecules .

Biochemical Analysis

Biochemical Properties

3-Iodo-5-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including this compound, are known to inhibit protein glycation, exhibiting properties such as anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities . These interactions are crucial for the compound’s potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives have been shown to exhibit cytotoxic effects on certain cancer cell lines, such as the RKO cell line, where they activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis . These effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several biochemical interactions. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, pyrazole derivatives can form hydrogen bonds with neighboring molecules, facilitating intermolecular interactions that influence their biological activities . These interactions are essential for understanding the compound’s mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can form stable complexes in solution, depending on the type of solvent used . These temporal effects are important for designing experiments and interpreting results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, pyrazole derivatives have been shown to interact with enzymes such as alcohol dehydrogenase, which can influence their pharmacokinetics and toxicity profiles . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that influence its metabolism and biological activity. Pyrazole derivatives can undergo nucleophilic addition, intramolecular cyclization, and elimination reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its biological activity and therapeutic potential. For example, pyrazole derivatives can form hydrogen bonds with solvents, influencing their distribution in different cellular compartments . These interactions are important for understanding the compound’s pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Pyrazole derivatives can form stable complexes in solution, depending on the type of solvent used, which can influence their subcellular localization . Understanding these localization mechanisms is essential for developing targeted therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methyl-1H-pyrazole typically involves the iodination of 5-methyl-1H-pyrazole. One common method is the reaction of 5-methyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5-methyl-1H-pyrazole, while a Suzuki coupling reaction with phenylboronic acid would produce 3-phenyl-5-methyl-1H-pyrazole .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-Iodo-5-methyl-1H-pyrazole serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. It is particularly valued for its ability to participate in various chemical reactions, such as cross-coupling reactions (e.g., Sonogashira coupling), which can lead to the formation of novel pyrazole derivatives with enhanced properties .

Synthetic Versatility
The compound's iodine atom enhances its reactivity, making it a suitable precursor for the synthesis of substituted pyrazoles. For instance, it has been used to create 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives through selective reactions that modify its functional groups .

Biological Activities

Pharmacological Potential
Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory : It has shown potential in inhibiting inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer : The compound has demonstrated cytotoxic effects on various cancer cell lines, such as RKO cells, by inducing apoptosis through mechanisms involving p53 activation .
  • Antimicrobial : It has been tested against bacterial strains like E. coli and S. aureus, revealing promising antibacterial properties .

Medicinal Chemistry

Therapeutic Applications
The pharmacological properties of this compound suggest its potential use in developing new therapeutic agents. Studies have highlighted its effectiveness as:

  • Monoamine Oxidase Inhibitor : This activity indicates potential applications in treating depression and anxiety disorders.
  • Antidiabetic Agent : Its role in modulating glucose metabolism points towards applications in diabetes management .

Industrial Applications

Agrochemicals and Material Science
In addition to its medicinal uses, this compound is being explored in the development of agrochemicals due to its biological activity against pests and pathogens. Furthermore, its unique chemical structure allows for applications in materials science, particularly in creating novel polymers and materials with specific properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Monoamine Oxidase InhibitionPotential treatment for depression
AntidiabeticModulates glucose metabolism

Case Studies

  • Cytotoxic Effects on Cancer Cells
    A study demonstrated that derivatives of this compound activated autophagy proteins leading to increased apoptosis in RKO cancer cells. This finding supports the compound's potential as an anticancer agent.
  • Anti-inflammatory Activity Assessment
    Research evaluating various pyrazole derivatives showed that certain modifications led to significant reductions in tumor necrosis factor-alpha (TNF-α) levels, indicating strong anti-inflammatory effects comparable to standard treatments .

Comparison with Similar Compounds

  • 3-Iodo-1-methyl-1H-pyrazole
  • 3-Methyl-1H-pyrazole
  • 5-Methyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole

Comparison: 3-Iodo-5-methyl-1H-pyrazole is unique due to the presence of both an iodine atom and a methyl group, which can significantly influence its reactivity and biological activity compared to other pyrazole derivatives. For instance, the iodine atom can participate in specific substitution and coupling reactions that are not possible with non-halogenated pyrazoles. Additionally, the methyl group can affect the compound’s lipophilicity and binding affinity to biological targets .

Biological Activity

3-Iodo-5-methyl-1H-pyrazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. Below, we explore the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its biological activity.

This compound exhibits various biochemical interactions that contribute to its biological activities. It is known to inhibit protein glycation and modulate several enzymes and proteins. The compound's structural characteristics allow it to participate in biochemical reactions that lead to:

  • Anti-inflammatory effects : By inhibiting cyclooxygenases (COX), it reduces inflammation.
  • Anticancer properties : It induces apoptosis in cancer cell lines through p53-mediated pathways.
  • Antimicrobial activity : Exhibits inhibitory effects against various pathogens.

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. Key findings include:

  • Cytotoxicity : In studies involving cancer cell lines like RKO, this compound has been shown to activate autophagy proteins, which can serve as a survival mechanism against cytotoxic stress.
  • Dosage-dependent effects : Lower doses may provide therapeutic benefits, while higher doses can lead to toxicity. For example, interactions with alcohol dehydrogenase have been noted to affect pharmacokinetics and toxicity profiles in animal models.

Molecular Mechanism

The molecular mechanism of this compound involves:

  • Binding interactions : The compound can form hydrogen bonds with biomolecules, influencing enzyme activity and gene expression.
  • Stability in solution : Its stability varies with solvent type, affecting its long-term biological effects.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anti-cancer Activity :
    • A study demonstrated that this compound induces apoptosis in RKO cells by activating p53 pathways. The activation of autophagy proteins was also observed as a response to cytotoxicity.
  • Anti-inflammatory Properties :
    • Research indicates that derivatives of pyrazole compounds exhibit significant inhibition of COX enzymes, leading to reduced inflammation in animal models.
  • Antimicrobial Effects :
    • In vitro studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infectious diseases.

Comparative Analysis of Pyrazole Derivatives

To better understand the unique properties of this compound, a comparison with other pyrazole derivatives is useful:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-Methyl-1H-pyrazoleMethyl group at position 3Anti-inflammatorySimpler structure; less reactive
4-Iodo-3-methylpyrazoleIodine at position 4AntimicrobialDifferent substitution pattern
5-Ethyl-1H-pyrazoleEthyl group at position 5AnticancerVaries in activity due to ethyl group
This compound Iodine at position 3; methyl at 5Anti-inflammatory, anticancer, antimicrobialEnhanced reactivity due to iodine

Properties

IUPAC Name

3-iodo-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPCMQAOTNXTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561833
Record name 3-Iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93233-21-7
Record name 3-Iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-5-methyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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